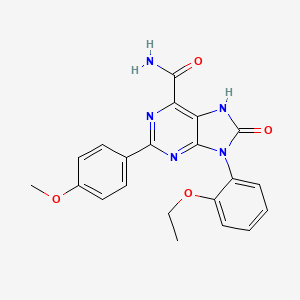

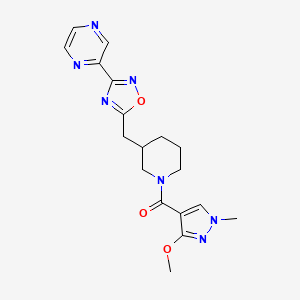

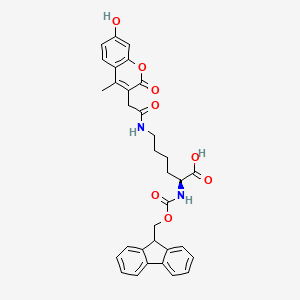

![molecular formula C7H8N4 B2408915 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 2172466-50-9](/img/structure/B2408915.png)

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a chemical compound with the CAS Number: 2172466-50-9 . It has a molecular weight of 148.17 .

Synthesis Analysis

The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves several steps. An intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide was prepared from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method. The 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine was then prepared in two steps with an improved yield of 55.5% .Molecular Structure Analysis

The molecular structure of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is characterized by a triazolo[1,5-a]pyridine moiety with a methyl group at the 7-position .Chemical Reactions Analysis

The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves several chemical reactions. The Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .Physical And Chemical Properties Analysis

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

DNA-PK Inhibitor

The compound has been identified as a potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor . DNA-PK is a key component within the DNA damage response, as it is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .

Cancer Treatment

The compound shows promise in cancer treatment. Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .

Reactant for the Synthesis of Ruthenium (II)-Hmtpo Complexes

It is used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .

Dihydroorotate Dehydrogenase Inhibitors

The compound is used in the synthesis of Dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Reactant for the Vilsmeier Reaction

It is used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .

Investigations of the Pharmacological Activity

The compound is used in investigations of the pharmacological activity caused by binding to HIV TAR RNA .

Improved Synthetic Strategy

An improved synthetic procedure for a clinical DNA–PK inhibitor AZD7648 in a safe, cost-effective, and robust manner was established .

作用機序

- The primary target of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the DNA damage response by recognizing and repairing double-strand DNA breaks (DSBs) through non-homologous end joining .

- Downstream effects involve impaired cell survival, increased sensitivity to DNA-damaging agents (such as doxorubicin or irradiation), and potential synergy with PARP inhibitors (like olaparib) .

- Impact on Bioavailability :

- Cellular effects include reduced tumor growth and increased sensitivity to DNA-damaging treatments .

Target of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKDOJNYCDGKOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NN2C=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

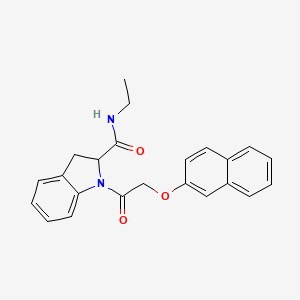

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)

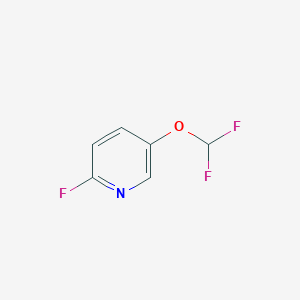

![2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2408842.png)

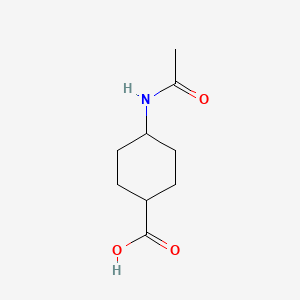

![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)